2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone
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Overview
Description
2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group, a piperazine ring, and a quinoline derivative, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE involves multiple steps, starting with the preparation of the trifluoromethylphenyl piperazine derivative. This intermediate is then reacted with a quinoline derivative under specific conditions to form the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, hydrazine hydrate, and benzene-1,3,5-triyl triformate. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperazine ring modulates its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)PHENOL: Shares the trifluoromethyl group but lacks the piperazine and quinoline moieties.
3-TRIFLUOROMETHYL-1,2,4-TRIAZOLES: Contains a trifluoromethyl group and a triazole ring, offering different chemical properties and applications.
Uniqueness
2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is unique due to its combination of a trifluoromethyl group, piperazine ring, and quinoline derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H30F3N3O3 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone |
InChI |
InChI=1S/C27H30F3N3O3/c1-18-16-26(2,3)33(22-15-24-23(14-21(18)22)35-11-12-36-24)25(34)17-31-7-9-32(10-8-31)20-6-4-5-19(13-20)27(28,29)30/h4-6,13-16H,7-12,17H2,1-3H3 |
InChI Key |
AXZQYPXZFFHKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)(C)C |
Origin of Product |
United States |
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